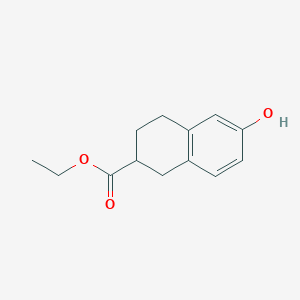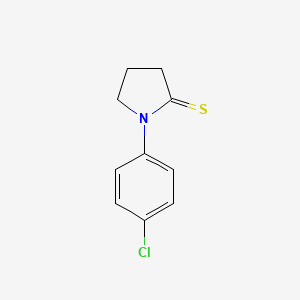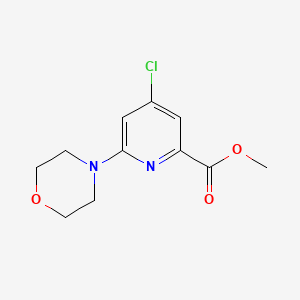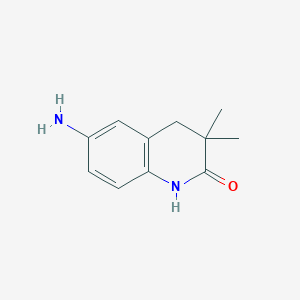
2-Benzyl-3-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-ethoxypyridine is an organic compound with the molecular formula C14H15NO. It belongs to the class of heterocyclic aromatic compounds, specifically pyridines, which are known for their wide range of applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-ethoxypyridine typically involves the alkylation of 3-ethoxypyridine with benzyl chloride. This reaction is carried out under elevated temperatures to facilitate the formation of the desired product . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The choice of solvent and reaction conditions are crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-3-ethoxypyridine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as iodination and aminomethylation.
Oxidation and Reduction: The presence of the benzyl group allows for oxidation reactions, while the pyridine ring can undergo reduction under specific conditions.
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Iodination: Typically involves the use of iodine and an oxidizing agent.
Aminomethylation: Uses formaldehyde and an amine source.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination yields iodinated derivatives, while aminomethylation produces aminomethylated compounds.
Aplicaciones Científicas De Investigación
2-Benzyl-3-ethoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-ethoxypyridine involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Benzylpyridine: Similar structure but lacks the ethoxy group.
3-Ethoxypyridine: Similar structure but lacks the benzyl group.
2-Benzyl-3-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness: 2-Benzyl-3-ethoxypyridine is unique due to the presence of both the benzyl and ethoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
57629-74-0 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-benzyl-3-ethoxypyridine |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-9-6-10-15-13(14)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
Clave InChI |
YMSWUSCHZMJHDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)

![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)

![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)




![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
![ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate](/img/structure/B13932824.png)
![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)
![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)
